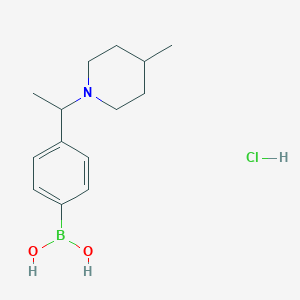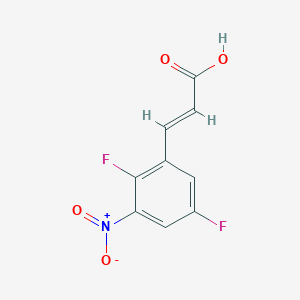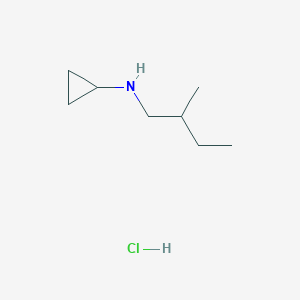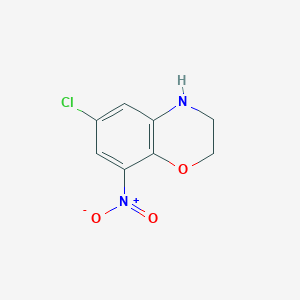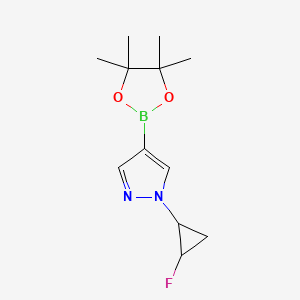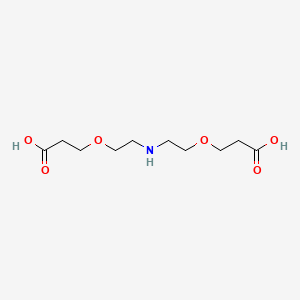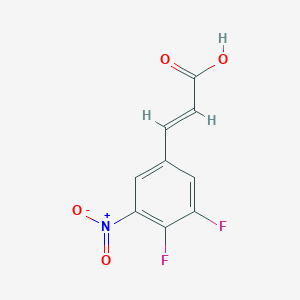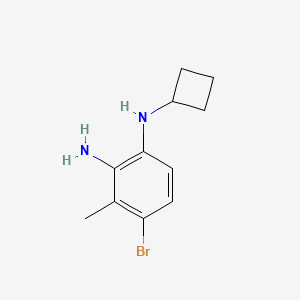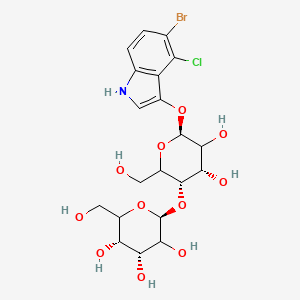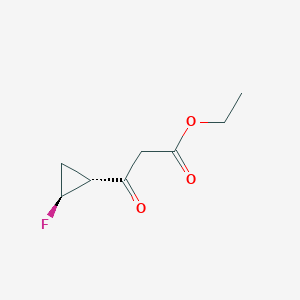
trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate: is a chemical compound that belongs to the class of cyclopropyl esters It is characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via a fluorination reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The final step involves the esterification of the cyclopropyl ring with ethyl alcohol in the presence of an acid catalyst to form the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium thiocyanate (KSCN) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or functionalized derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study the effects of fluorinated cyclopropyl groups on biological systems.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. The cyclopropyl ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- trans-2-Fluoro-cyclopropanecarboxylic acid ethyl ester
- Ethyl (Z)-cinnamate
Comparison:
- Structural Differences: trans-Ethyl-(2-fluorocyclopropyl)-3-oxopropanoate has a unique combination of a fluorinated cyclopropyl ring and an ethyl ester group, which distinguishes it from other similar compounds.
- Reactivity: The presence of the fluorine atom and the cyclopropyl ring can significantly influence the reactivity and stability of the compound compared to its analogs.
- Applications: While similar compounds may have overlapping applications, the specific structural features of this compound can make it more suitable for certain research and industrial purposes.
Propriétés
Formule moléculaire |
C8H11FO3 |
|---|---|
Poids moléculaire |
174.17 g/mol |
Nom IUPAC |
ethyl 3-[(1R,2S)-2-fluorocyclopropyl]-3-oxopropanoate |
InChI |
InChI=1S/C8H11FO3/c1-2-12-8(11)4-7(10)5-3-6(5)9/h5-6H,2-4H2,1H3/t5-,6-/m0/s1 |
Clé InChI |
WKEXZXHWDVGSCK-WDSKDSINSA-N |
SMILES isomérique |
CCOC(=O)CC(=O)[C@H]1C[C@@H]1F |
SMILES canonique |
CCOC(=O)CC(=O)C1CC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


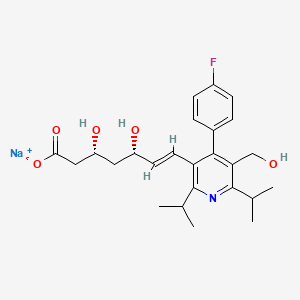
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-(2,2,2-trifluoro-ethoxy)-benzoic acid methyl ester](/img/structure/B13726780.png)
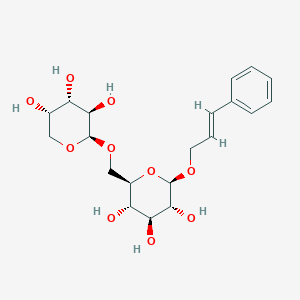

![Ethanesulfonic acid [3-(pyrrolidine-1-carbonyl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amide](/img/structure/B13726786.png)
